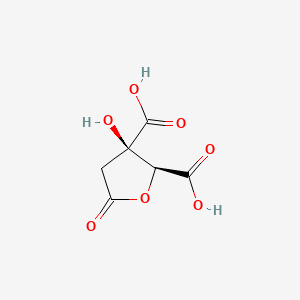

Allo-hydroxycitric acid lactone

Description

Properties

CAS No. |

469-72-7 |

|---|---|

Molecular Formula |

C6H6O7 |

Molecular Weight |

190.11 g/mol |

IUPAC Name |

(2S,3R)-3-hydroxy-5-oxooxolane-2,3-dicarboxylic acid |

InChI |

InChI=1S/C6H6O7/c7-2-1-6(12,5(10)11)3(13-2)4(8)9/h3,12H,1H2,(H,8,9)(H,10,11)/t3-,6-/m1/s1 |

InChI Key |

PFHZIWAVXDSFTB-AWFVSMACSA-N |

SMILES |

C1C(=O)OC(C1(C(=O)O)O)C(=O)O |

Isomeric SMILES |

C1C(=O)O[C@@H]([C@]1(C(=O)O)O)C(=O)O |

Canonical SMILES |

C1C(=O)OC(C1(C(=O)O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Allo-Hydroxycitric Acid Lactone: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of allo-hydroxycitric acid lactone, a significant phytochemical with potential applications in the pharmaceutical and nutraceutical industries. The document covers its primary natural sources, the history of its discovery, quantitative data on its prevalence, and detailed experimental protocols for its extraction and analysis. Furthermore, it elucidates the key signaling pathway associated with its biologically active form, (-)-hydroxycitric acid.

Introduction to Allo-Hydroxycitric Acid and its Lactone

Hydroxycitric acid (HCA) is a derivative of citric acid characterized by the presence of two chiral centers, resulting in four stereoisomers: (+)- and (-)-hydroxycitric acid, and (+)- and (-)-allo-hydroxycitric acid.[1] In solution and within its natural plant sources, HCA can exist in equilibrium with its lactone form.[1][2] this compound is the dehydrated cyclic form of allo-hydroxycitric acid. The (-)-hydroxycitric acid isomer, found predominantly in the Garcinia genus, is a known competitive inhibitor of ATP-citrate lyase, an enzyme crucial for fatty acid synthesis.[1][3] This inhibitory action is the primary mechanism behind the anti-obesity effects attributed to HCA.[4][5]

Discovery and Key Milestones

The initial discovery and characterization of hydroxycitric acid date back to the mid-20th century. Lewis and Neelakantan were the first to report the presence of hydroxycitric acid in Garcinia cambogia and Hibiscus sabdariffa in 1965.[6] Their work laid the foundation for subsequent research into the chemical properties and biological activities of HCA and its isomers. The lactone form of (+)-allo-hydroxycitric acid has been identified as a major organic compound in the leaves and calyces of Hibiscus sabdariffa.[7]

Natural Sources of this compound

This compound is predominantly found in two main genera of tropical plants: Garcinia and Hibiscus.

-

Garcinia Species: The fruit rinds of various Garcinia species are the most well-documented sources of HCA and its lactone. These include Garcinia cambogia (also known as Garcinia gummi-gutta), Garcinia indica, Garcinia atroviridis, Garcinia cowa, Garcinia xanthochymus, Garcinia lancifolia, Garcinia pedunculata, and Garcinia cuspidata.[2][3][7][8] The (-)-hydroxycitric acid isomer is the principal form found in Garcinia species.[1]

-

Hibiscus Species: The calyces of Hibiscus sabdariffa (Roselle) are a significant source of the (2S,3R)-hydroxycitric acid stereoisomer and its lactone form.[7][9]

Quantitative Analysis of HCA and its Lactone in Natural Sources

The concentration of hydroxycitric acid and its lactone varies considerably among different species and even within different parts of the same plant. The following tables summarize the quantitative data reported in the literature.

Table 1: Concentration of Hydroxycitric Acid (HCA) and HCA Lactone in Various Garcinia Species

| Species | Plant Part | HCA Content (mg/g dry weight) | HCA Lactone Content (mg/g dry weight) | Reference |

| Garcinia lancifolia | Fruit | 539.13 | 239.25 | [8] |

| Garcinia cuspidata | Fruit | 530.31 | - | [8] |

| Garcinia pedunculata | Fruit | - | 235.95 | [8] |

| Garcinia xanthochymus | Fruit | 83.30 | 3.30 | [8] |

| Garcinia sopsopia | Fruit | - | - | [8] |

| Garcinia kydia | Fruit | - | - | [8] |

| Garcinia morella | Fruit | - | - | [8] |

| Garcinia cowa | Fruit | - | - | [8][10] |

| Garcinia gummi-gutta | Fruit | - | - | [10] |

| Garcinia lanceaefolia | Fruit | 456.8 | - | [6] |

Table 2: Concentration of Hydroxycitric Acid (HCA) and HCA Lactone in Hibiscus sabdariffa

| Plant Part | HCA Content (mg/g dry weight) | HCA Lactone Content (mg/g dry weight) | Reference |

| Calyx | 91.5 | 167 | [9] |

Experimental Protocols

Several methods have been developed for the extraction of HCA and its lactone from plant materials. The choice of solvent and extraction conditions can significantly impact the yield and purity of the extract.

5.1.1. Water Extraction Method [11][12]

-

Sample Preparation: Weigh a known amount of dried and powdered plant material (e.g., 10 g of Garcinia indica rinds or 200 g of Garcinia binucao fruit pulp).

-

Extraction: Add a specified volume of distilled water (e.g., 50 mL for G. indica or 600 mL for G. binucao) to the plant material.

-

Heating: Heat the mixture under pressure (e.g., 15 lbs/in² for 20 minutes) or at reflux temperature for a defined period (e.g., 3 hours for G. binucao).

-

Filtration: Filter the extract to separate the solid plant residue.

-

Repeat Extraction (Optional): The extraction process can be repeated on the residue to maximize the yield.

-

Concentration: Combine the filtrates and concentrate the extract under vacuum.

-

Purification (Optional): To remove pectinaceous materials, add ethanol to the concentrated extract and centrifuge. The supernatant containing the HCA can then be further processed.

5.1.2. Methanol Extraction Method [12]

-

Sample Preparation: Use a known amount of fresh or dried plant material (e.g., 200 g of Garcinia binucao fruit pulp).

-

Extraction: Add methanol (e.g., 600 mL) to the sample and heat at reflux temperature for 3 hours.

-

Filtration: Collect the extract by filtration.

-

Repeat Extraction: Repeat the extraction process two more times with fresh methanol.

-

Combine and Treat: Combine all the extracts and treat with methanolic potassium hydroxide to a pH of 10 to form the potassium salt of HCA.

5.1.3. Acetone Extraction Method [12][13]

-

Sample Preparation: Utilize dried plant material.

-

Extraction: Extract the material with acetone.

-

Concentration: Concentrate the acetone extract to obtain the crude HCA extract.

HPLC is the most common and reliable method for the quantification of HCA and its lactone.

-

Instrumentation: A liquid chromatograph equipped with a UV detector is required.

-

Column: A C18 reverse-phase column (e.g., Inertsil ODS 3, 250 × 4.6 mm, 5 µm particles) is typically used.

-

Mobile Phase: A simple mobile phase such as water is often sufficient.[6]

-

Flow Rate: A flow rate of 0.4 mL/min for HCA and HCA lactone, and 0.8 mL/min for other organic acids has been reported.[8]

-

Detection Wavelength: Detection is typically performed at 210 nm.[6][8]

-

Sample Preparation: The plant extract is filtered through a 0.2 µm syringe filter before injection.

-

Quantification: The concentration of HCA and its lactone in the sample is determined by comparing the peak areas with those of a standard calibration curve.

This colorimetric method is based on the formation of a colored complex between HCA and sodium metavanadate.

-

Sample Preparation: The HCA lactone in the sample is first converted to the free acid by reacting with an alkali, followed by conversion to a stable calcium salt.

-

Hydrolysis: The calcium salt is then hydrolyzed using dilute sulfuric acid.

-

Color Reaction: A 5% sodium metavanadate solution is added to the hydrolyzed sample.

-

Measurement: After a 20-minute incubation period for color stabilization, the absorbance is measured at 467 nm.

-

Quantification: The HCA concentration is determined by comparing the absorbance to a standard curve. It is important to note that HCA lactones do not give a positive result with this method unless first converted to the acid form.[14]

Signaling Pathways and Biological Activity

The primary biological activity of interest for allo-hydroxycitric acid is the inhibition of ATP-citrate lyase by its (-)-hydroxycitric acid isomer.[3] This enzyme plays a critical role in de novo lipogenesis (the synthesis of fatty acids).

ATP-citrate lyase catalyzes the conversion of citrate to acetyl-CoA and oxaloacetate in the cytoplasm.[1] Acetyl-CoA is a fundamental building block for the synthesis of fatty acids. By competitively inhibiting this enzyme, (-)-HCA reduces the available pool of acetyl-CoA, thereby limiting fatty acid synthesis.[4][5] This mechanism is believed to contribute to the reported weight management effects of Garcinia extracts.

Experimental Workflow

The following diagram illustrates a general workflow for the extraction and analysis of this compound from its natural sources.

Conclusion

This compound, along with its corresponding acid form, represents a class of phytochemicals with significant biological activity, particularly in the context of metabolic regulation. The genera Garcinia and Hibiscus are the primary natural reservoirs of these compounds. This guide has provided a comprehensive overview of the current knowledge regarding their natural sources, discovery, and analytical methodologies. The detailed experimental protocols and the elucidation of the underlying biochemical pathway offer a valuable resource for researchers and professionals in the field of drug development and natural product chemistry. Further research may focus on optimizing extraction techniques, exploring other potential biological activities, and conducting more extensive clinical trials to validate the therapeutic efficacy of these compounds.

References

- 1. Hydroxycitric acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and biochemistry of (-)-hydroxycitric acid from Garcinia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. ijpsr.com [ijpsr.com]

- 7. researchgate.net [researchgate.net]

- 8. adtu.in [adtu.in]

- 9. mdpi.com [mdpi.com]

- 10. Hydroxycitric acid lactone | C6H6O7 | CID 9991606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ijsdr.org [ijsdr.org]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. CN104725218A - Method for extracting and purifying hydroxycitric acid from garcinia cambogia - Google Patents [patents.google.com]

- 14. ijpsonline.com [ijpsonline.com]

The Chemical Synthesis of allo-Hydroxycitric Acid Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allo-hydroxycitric acid, specifically the (+)-allo-hydroxycitric acid isomer, known chemically as (2S,3R)-3-hydroxy-5-oxooxolane-2,3-dicarboxylic acid when in its lactone form, is a significant natural product found in plants such as Hibiscus sabdariffa.[1][2] As a stereoisomer of hydroxycitric acid (HCA), it has garnered interest for its potential biological activities, distinct from the more commonly studied (-)-hydroxycitric acid from Garcinia cambogia.[1] The stereoselective chemical synthesis of allo-hydroxycitric acid lactone presents considerable challenges due to the presence of two chiral centers.[1][3][4] Consequently, isolation from natural sources remains a primary method for obtaining this specific diastereomer.

This technical guide provides an overview of the general chemical synthesis of hydroxycitric acid, which yields a mixture of diastereomers, and a more detailed protocol for the extraction and purification of this compound from its natural source, Hibiscus sabdariffa.

General Chemical Synthesis of Hydroxycitric Acid

A common, non-stereoselective method for synthesizing hydroxycitric acid involves a two-step process starting from citric acid. This pathway first involves the dehydration of citric acid to form aconitic acid, which is subsequently oxidized to yield hydroxycitric acid as a mixture of its four stereoisomers.[5]

Synthesis Pathway

The general chemical synthesis pathway from citric acid to hydroxycitric acid is depicted below.

Caption: General, non-stereoselective synthesis of hydroxycitric acid from citric acid.

Quantitative Data for General Synthesis

The following table summarizes the quantitative data for the non-stereoselective synthesis of hydroxycitric acid from citric acid.

| Step | Reactants | Reagents/Conditions | Duration | Yield | Reference |

| Dehydration | 1 mol Citric Acid | 270 ml 56% Sulfuric Acid, 140°C reflux | 7 hours | Not specified for intermediate | [5] |

| Oxidation | 1 mol Aconitic Acid | 2 mol Oxidant, 50°C | 7 hours | ~80% | [5] |

Experimental Protocol for General Hydroxycitric Acid Synthesis

The following protocol is for the general, non-stereoselective synthesis of hydroxycitric acid.

Step 1: Dehydration of Citric Acid to Aconitic Acid

-

Combine 1 mole of citric acid with 270 ml of 56% sulfuric acid in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to 140°C and maintain a reflux for 7 hours.

-

After cooling, the aconitic acid can be isolated. The melting point of the resulting aconitic acid is approximately 186°C.[5]

-

Note: Unreacted citric acid (approximately 28%) and sulfuric acid (approximately 65%) can be recovered and recycled.[5]

Step 2: Oxidation of Aconitic Acid to Hydroxycitric Acid

-

React 1 mole of the obtained aconitic acid with 2 moles of a suitable oxidant.

-

Maintain the reaction temperature at 50°C for 7 hours.

-

Upon completion, the hydroxycitric acid is obtained with a yield of approximately 80%.[5] The product will be a mixture of all four stereoisomers of hydroxycitric acid.

Extraction and Purification of this compound from Hibiscus sabdariffa

Due to the challenges of stereoselective synthesis, the most practical method for obtaining pure this compound is through extraction from the calyces of Hibiscus sabdariffa, followed by purification.

Extraction and Purification Workflow

The general workflow for extracting and purifying this compound from Hibiscus sabdariffa is outlined below.

Caption: Workflow for the extraction and purification of this compound.

Quantitative Data for Extraction

Quantitative data for the extraction of hydroxycitrate from Hibiscus sabdariffa is presented below.

| Solvent | Temperature | Potassium Hydroxycitrate Yield (µg/mg of extract) | Reference |

| Methanol | Not specified | 180.14 | [6] |

| Ethanol | Not specified | Not specified | [6] |

| Water | 23°C - 90°C | Not specified | [6] |

Note: Higher temperatures (up to 90°C) were found to cause thermal degradation of polyphenolic compounds in the extract, which may also affect the stability of the desired lactone.[6]

Experimental Protocol for Extraction and Purification

The following protocol describes a general procedure for the extraction and purification of this compound from Hibiscus sabdariffa.

Step 1: Extraction

-

Obtain dried calyces of Hibiscus sabdariffa.

-

Perform a solvent extraction using an aqueous methanol solution.[7] Other effective solvents for related compounds include methanol and ethanol.[6]

-

The extraction can be carried out at room temperature to minimize thermal degradation of target compounds.

Step 2: Initial Purification

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure to yield a crude extract.

-

The crude extract can be further purified using column chromatography.[7]

Step 3: High-Performance Liquid Chromatography (HPLC) Purification

-

For final purification and isolation of this compound, employ preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[7]

-

A C18 column is commonly used for the separation of hydroxycitric acid and its lactones.

-

The mobile phase can be optimized, but a common system involves a gradient of an acidified aqueous solution (e.g., with phosphoric acid to a low pH) and an organic solvent like methanol or acetonitrile.

-

Monitor the elution profile using a PDA detector, with a detection wavelength around 210 nm for HCAs.

-

Collect the fractions corresponding to the peak of this compound.

-

The identity and purity of the isolated compound can be confirmed using spectroscopic methods such as NMR and mass spectrometry.[7]

Conclusion

The stereoselective chemical synthesis of this compound remains a significant challenge. The most reliable and scientifically documented method for obtaining the pure (2S,3R) isomer is through extraction from its natural source, Hibiscus sabdariffa, followed by chromatographic purification. The general chemical synthesis from citric acid provides a mixture of diastereomers and is not suitable for obtaining the pure allo- form without subsequent complex separation procedures. For researchers and professionals in drug development, focusing on efficient extraction and purification techniques from natural sources is currently the most viable approach for obtaining this compound for further study and application.

References

- 1. Chemistry, physiological properties, and microbial production of hydroxycitric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. longdom.org [longdom.org]

- 4. Production of hydroxycitric acid by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Deep Dive into the Chemical Structures of Allo-Hydroxycitric Acid Lactone and Hydroxycitric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structures, comparative physicochemical properties, and analytical methodologies for allo-hydroxycitric acid lactone and hydroxycitric acid. Furthermore, it elucidates the key signaling pathway associated with the biological activity of hydroxycitric acid, offering a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Comparative Analysis of Chemical Structures

Hydroxycitric acid (HCA) is a tricarboxylic acid that is structurally similar to citric acid, with the addition of a hydroxyl group. It possesses two chiral centers, giving rise to four possible stereoisomers: (+)- and (-)-hydroxycitric acid, and (+)- and (-)-allo-hydroxycitric acid. The (-)-hydroxycitric acid isomer is the most abundant form found in the fruit rind of Garcinia cambogia.[1][2]

This compound is a cyclic ester derivative of allo-hydroxycitric acid. This lactonization occurs through an intramolecular esterification between the hydroxyl group on one of the chiral carbons and one of the adjacent carboxyl groups, forming a stable five-membered ring. The (+)-allo-hydroxycitric acid isomer is predominantly found in Hibiscus sabdariffa.[3] The lactone form is often found in equilibrium with the open-chain acid form in aqueous solutions.[4]

Chemical Structure Diagrams:

Hydroxycitric Acid (Open-chain form)

Caption: Chemical structure of Hydroxycitric Acid.

This compound (Cyclic form)

Caption: Chemical structure of this compound.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of hydroxycitric acid and this compound. It is important to note that some of these values are predicted or calculated due to the limited availability of experimentally determined data for direct comparison.

| Property | Hydroxycitric Acid | This compound |

| Molecular Formula | C₆H₈O₈[2] | C₆H₆O₇[5][6][] |

| Molecular Weight | 208.12 g/mol [2] | 190.11 g/mol [5][6][] |

| Melting Point | Not available | Not available |

| Solubility | Soluble in aqueous acid (10 mg/ml), slightly soluble in DMF (Predicted)[8][9] | Soluble in DMSO (250 mg/mL with sonication)[10] |

| pKa (Predicted) | 2.90 ± 0.28[8][9] | Not available |

| LogP (Calculated) | -1.7 (Predicted) | -1.2 (Calculated)[5][11] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for the Quantification of Hydroxycitric Acid and its Lactone

This protocol outlines a general method for the simultaneous determination of hydroxycitric acid and its lactone in plant extracts.

Objective: To separate and quantify hydroxycitric acid and this compound.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: 0.1 M Sodium Sulfate in HPLC-grade water, pH adjusted to 2.1 with sulfuric acid[4]

-

Standard solutions of hydroxycitric acid and this compound

-

Sample extract (e.g., from Garcinia cambogia or Hibiscus sabdariffa)

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by dissolving the appropriate amount of sodium sulfate in HPLC-grade water and adjusting the pH to 2.1 with sulfuric acid. Filter and degas the mobile phase before use.

-

Standard Preparation: Prepare a series of standard solutions of hydroxycitric acid and its lactone of known concentrations in the mobile phase.

-

Sample Preparation:

-

Extract the plant material with a suitable solvent (e.g., water or ethanol-water mixture).

-

Concentrate the extract under vacuum.

-

To convert the lactone to the open-chain acid for total HCA determination, the extract can be treated with a mild alkali (e.g., 10% potassium hydroxide solution) to a pH of 8, followed by neutralization.[4]

-

Dilute the final extract with the mobile phase to a suitable concentration.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Analysis:

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Identify the peaks of hydroxycitric acid and its lactone based on their retention times compared to the standards.

-

Quantify the compounds by comparing their peak areas to the calibration curve.

-

Spectrophotometric Quantification of Total Hydroxycitric Acid

This method is based on the colorimetric reaction of hydroxycitric acid with sodium metavanadate.

Objective: To determine the total concentration of hydroxycitric acid in a sample.

Materials:

-

UV-Vis Spectrophotometer

-

5% (w/v) Sodium Metavanadate solution

-

Standard solution of hydroxycitric acid

-

Sample extract

-

Dilute sulfuric acid

-

4N NaOH solution

-

50% CaCl₂ solution

Procedure:

-

Sample Preparation (including lactone hydrolysis):

-

Extract the plant material with water by boiling.

-

Concentrate the aqueous extract.

-

Neutralize the extract to pH 7.5 with 4N NaOH.

-

Add 50% CaCl₂ solution to precipitate calcium hydroxycitrate.

-

Filter and dry the precipitate.

-

Dissolve a known amount of the dried calcium salt in dilute sulfuric acid. This step hydrolyzes any lactone present to the free acid form.

-

-

Standard Preparation: Prepare a series of standard solutions of hydroxycitric acid of known concentrations.

-

Color Development:

-

To a specific volume of the standard or sample solution, add 200 µL of 5% sodium metavanadate solution.

-

Allow the color to develop for 20 minutes. A reddish-orange complex will form.

-

-

Measurement:

-

Measure the absorbance of the solutions at 467 nm against a blank (reagents without the sample or standard).

-

-

Quantification:

-

Create a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

-

Determine the concentration of total hydroxycitric acid in the sample by referring to the calibration curve.

-

Signaling Pathway and Mechanism of Action

(-)-Hydroxycitric acid is a well-established competitive inhibitor of the enzyme ATP citrate lyase (ACL). This enzyme plays a crucial role in cellular metabolism by linking carbohydrate metabolism (glycolysis and the citric acid cycle) to the synthesis of fatty acids, a process known as de novo lipogenesis.

Experimental Workflow for Studying HCA Inhibition of ATP Citrate Lyase:

Caption: A typical experimental workflow to investigate the inhibitory effect of HCA.

ATP Citrate Lyase Signaling Pathway and Inhibition by (-)-Hydroxycitric Acid:

The following diagram illustrates the central role of ATP citrate lyase in converting citrate to acetyl-CoA for lipogenesis and how (-)-HCA competitively inhibits this process.

Caption: Inhibition of ATP Citrate Lyase by (-)-Hydroxycitric Acid.

In this pathway, glucose is metabolized to pyruvate, which enters the mitochondrion and is converted to citrate in the citric acid cycle. Citrate is then transported to the cytoplasm via the citrate shuttle. In the cytoplasm, ATP citrate lyase catalyzes the conversion of citrate and Coenzyme A into acetyl-CoA and oxaloacetate, a reaction that requires ATP. The resulting acetyl-CoA is a fundamental building block for the synthesis of fatty acids. (-)-Hydroxycitric acid, due to its structural similarity to citrate, acts as a competitive inhibitor of ATP citrate lyase, thereby blocking the production of acetyl-CoA and subsequently inhibiting de novo lipogenesis.

References

- 1. Development and Validation of an Analytical Method to Quantitate Hydroxycitric Acid, the Key Constituent in Garcinia cambogia Extract, in Rodent Plasma and Fetus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxycitric acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. ijpsonline.com [ijpsonline.com]

- 5. This compound | C6H6O7 | CID 6481826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 8. 6205-14-7 CAS MSDS (Hydroxycitric acid) Melting Point Boiling Point Density CAS Chemical Properties [m.chemicalbook.com]

- 9. Hydroxycitric acid | 6205-14-7 [chemicalbook.com]

- 10. HYDROXYCITRIC ACID LACTONE, (-)-(P) | 27750-13-6 [chemicalbook.com]

- 11. Hydroxycitric acid lactone | C6H6O7 | CID 9991606 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Allo-Hydroxycitric Acid Lactone

Affiliation: Google Research

Abstract

Allo-hydroxycitric acid (allo-HCA), a stereoisomer of hydroxycitric acid primarily found in Hibiscus sabdariffa, and its corresponding lactone, are gaining attention within the scientific community for their potential as metabolic regulators. Unlike the more extensively studied (2S,3S)-HCA from Garcinia cambogia, allo-HCA exhibits a distinct, multifaceted mechanism of action that targets both carbohydrate digestion and lipid biosynthesis. This technical guide provides a detailed examination of these mechanisms for researchers, scientists, and drug development professionals. It covers the core inhibitory actions on digestive enzymes and ATP Citrate Lyase, the downstream effects on cellular signaling pathways such as AMP-activated protein kinase (AMPK), and presents quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and development.

Core Mechanisms of Action

Allo-hydroxycitric acid, specifically the (2S,3R)-HCA stereoisomer, operates through a dual-pronged approach to modulate cellular metabolism. It directly interferes with the digestion of carbohydrates and concurrently limits the primary substrate for de novo lipogenesis. The lactone form exists in a pH-dependent equilibrium with the acid form, which is the active inhibitor.[1]

Inhibition of Carbohydrate-Digesting Enzymes

A primary mechanism attributed specifically to (2S,3R)-allo-HCA is the inhibition of key enzymes responsible for carbohydrate breakdown in the gastrointestinal tract: pancreatic α-amylase and intestinal α-glucosidase.[2]

-

Pancreatic α-Amylase: This enzyme initiates the digestion of complex carbohydrates like starch into smaller oligosaccharides.

-

Intestinal α-Glucosidase: Located in the brush border of the small intestine, this enzyme completes the digestive process by hydrolyzing oligosaccharides and disaccharides into absorbable monosaccharides, such as glucose.

By inhibiting these enzymes, allo-HCA effectively reduces the rate of carbohydrate digestion and subsequent glucose absorption. This action can lead to a blunted postprandial glycemic response, making it a molecule of significant interest for metabolic health research.[2]

Inhibition of ATP Citrate Lyase (ACLY)

A cornerstone of the mechanism for all HCA isomers, including allo-HCA, is the potent, competitive inhibition of ATP Citrate Lyase (ACLY).[3][4][5] ACLY is a critical cytosolic enzyme that links the metabolic pathways of glycolysis and lipogenesis. It catalyzes the conversion of citrate, exported from the mitochondria, into acetyl-CoA and oxaloacetate.[4][6]

Citrate + ATP + CoA → Acetyl-CoA + ADP + Pi + Oxaloacetate

Cytosolic acetyl-CoA is the fundamental two-carbon building block for the synthesis of fatty acids and cholesterol. By competitively inhibiting ACLY, allo-HCA reduces the available pool of cytosolic acetyl-CoA, thereby directly suppressing de novo fatty acid synthesis and lipogenesis, particularly under conditions of high carbohydrate intake.[4][7]

Downstream Cellular Signaling Effects

The primary inhibition of ACLY by allo-HCA initiates a cascade of downstream signaling events, most notably the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

Activation of AMP-Activated Protein Kinase (AMPK)

The reduction in de novo lipogenesis caused by ACLY inhibition alters the cell's energy balance, leading to an increase in the AMP:ATP ratio. This change allosterically activates AMPK. Activated AMPK (phosphorylated AMPK) works to restore energy balance by switching on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP.

The key metabolic consequences of AMPK activation in the context of allo-HCA's action include:

-

Inhibition of Fatty Acid Synthesis: AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme that converts acetyl-CoA to malonyl-CoA for fatty acid synthesis. This effect synergizes with the primary reduction in acetyl-CoA from ACLY inhibition.

-

Stimulation of Fatty Acid Oxidation: By reducing malonyl-CoA levels, AMPK relieves the allosteric inhibition of Carnitine Palmitoyltransferase 1 (CPT1). This action promotes the transport of fatty acids into the mitochondria for β-oxidation, thereby increasing fat burning.

Quantitative Data Summary

Quantitative data on the inhibitory potency of allo-HCA lactone is limited. The table below summarizes known values for HCA, which can serve as a reference. Further research is required to determine the specific constants for the (2S,3R) isomer and its lactone against its various targets.

| Compound / Isomer | Target Enzyme | Parameter | Value | Source(s) |

| (-)-Hydroxycitric Acid | ATP Citrate Lyase (ACLY) | Ki | 3 µM | [8] |

| (-)-Hydroxycitric Acid | ATP Citrate Lyase (ACLY) | - | Potent Competitive Inhibitor | [3][5] |

| (2S,3R)-HCA (allo-HCA) | Pancreatic α-Amylase | - | Inhibitor (IC50 not specified) | [2] |

| (2S,3R)-HCA (allo-HCA) | Intestinal α-Glucosidase | - | Inhibitor (IC50 not specified) | [2] |

Key Experimental Protocols

The following protocols provide detailed methodologies for key experiments relevant to the study of allo-hydroxycitric acid lactone.

Protocol: Quantification of HCA and its Lactone by HPLC

This method allows for the separation and quantification of the acid and lactone forms of HCA in an extract.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.

-

Column: C18 RP-amide column.[9]

-

Mobile Phase: Isocratic elution with an aqueous mobile phase, such as HPLC-grade water or a dilute acid solution (e.g., 0.1M Na₂SO₄ adjusted to pH 2.5 with H₂SO₄).[10][11]

-

Flow Rate: 0.8 - 1.0 mL/min.[10]

-

Sample Preparation:

-

Extract the raw material (e.g., dried Hibiscus calyces) with hot water.

-

Centrifuge the extract to remove solids.

-

Filter the supernatant through a 0.22 µm syringe filter prior to injection.[1]

-

-

Quantification: Generate a standard curve using a certified reference standard of HCA. Calculate the concentration in the sample by comparing peak areas.[1]

Protocol: In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit α-glucosidase activity.

-

Reagents:

-

α-glucosidase from Saccharomyces cerevisiae (e.g., 0.2 - 1.0 U/mL).[12][13]

-

Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (e.g., 1-5 mM).[13][14]

-

Stop Solution: 0.1 - 1.0 M Sodium Carbonate (Na₂CO₃).[12]

-

Test Compound: Allo-HCA lactone dissolved in buffer/DMSO at various concentrations.

-

Positive Control: Acarbose.[14]

-

-

Procedure (96-well plate format):

-

To each well, add 50 µL of phosphate buffer, 20 µL of the test compound solution, and 10 µL of the α-glucosidase enzyme solution.[12]

-

Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.[12]

-

Terminate the reaction by adding 50 µL of Na₂CO₃ stop solution.[12][14]

-

Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm using a microplate reader.[14][15]

-

-

Calculation:

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Protocol: In Vitro ATP Citrate Lyase (ACLY) Activity Assay

This is a coupled enzyme assay that indirectly measures ACLY activity by monitoring the consumption of a downstream product.

-

Principle: ACLY produces oxaloacetate. Malate dehydrogenase (MDH) then catalyzes the reduction of oxaloacetate to malate, a reaction that consumes NADH. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm, which is proportional to the ACLY activity.[16]

-

Reagents:

-

Procedure:

-

In a UV-transparent 96-well plate, combine the assay buffer, substrates (Citrate, ATP, CoA), MDH, and NADH.

-

Add the test compound (allo-HCA) or vehicle control.

-

Initiate the reaction by adding the ACLY enzyme.

-

Immediately place the plate in a spectrophotometer capable of kinetic measurements.

-

Monitor the decrease in absorbance at 340 nm over time.

-

-

Analysis:

-

The rate of reaction (slope of the kinetic curve) is proportional to ACLY activity.

-

Calculate the percentage of inhibition for each concentration of allo-HCA relative to the vehicle control.

-

Determine the IC₅₀ and/or Ki values through non-linear regression analysis.

-

Conclusion

This compound presents a compelling multi-target mechanism of action that distinguishes it from other HCA isomers. Its ability to inhibit key enzymes in both carbohydrate digestion (α-amylase, α-glucosidase) and lipid synthesis (ATP Citrate Lyase) provides a powerful, synergistic approach to metabolic regulation. The downstream activation of the AMPK signaling pathway further amplifies these effects by promoting fatty acid oxidation and suppressing lipogenesis. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic potential of this natural compound in the context of metabolic diseases. Future work should focus on elucidating the precise inhibitory kinetics and in vivo efficacy of the purified (2S,3R) stereoisomer and its lactone.

References

- 1. ijsdr.org [ijsdr.org]

- 2. researchgate.net [researchgate.net]

- 3. (-)-Hydroxycitric acid | ATP Citrate Lyase | TargetMol [targetmol.com]

- 4. Chemistry and biochemistry of (-)-hydroxycitric acid from Garcinia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroxycitric acid reverses tamoxifen resistance through inhibition of ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Flavonoids as Novel Inhibitors of ATP Citrate Lyase: Structure–Activity Relationship and Inhibition Profiles [mdpi.com]

- 9. ijpsonline.com [ijpsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. ijpsr.com [ijpsr.com]

- 12. pubcompare.ai [pubcompare.ai]

- 13. pubcompare.ai [pubcompare.ai]

- 14. In vitro α-glucosidase inhibitory assay [protocols.io]

- 15. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CheKine™ Micro ATP Citrate Lyase (ACL) Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]

- 17. bpsbioscience.com [bpsbioscience.com]

Allo-hydroxycitric Acid Lactone: A Technical Guide to its Function as an ATP Citrate Lyase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of allo-hydroxycitric acid lactone as a potent inhibitor of ATP Citrate Lyase (ACLY). ACLY is a crucial enzyme in cellular metabolism, linking carbohydrate breakdown to the synthesis of fatty acids and cholesterol. Its inhibition is a key strategy in the development of therapeutics for metabolic disorders and cancer. This document details the mechanism of action of this compound, presents available quantitative data on its inhibitory effects, outlines detailed experimental protocols for its study, and provides visualizations of the relevant biochemical pathways and experimental workflows.

Introduction to ATP Citrate Lyase and its Inhibition

ATP Citrate Lyase (ACLY) is a cytosolic enzyme that catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a key step in the de novo synthesis of fatty acids and cholesterol. Elevated ACLY activity is associated with various disease states, including obesity, dyslipidemia, and certain cancers, making it an attractive target for therapeutic intervention.

Allo-hydroxycitric acid, a derivative of citric acid found in plants such as Garcinia cambogia, and its lactone form are recognized as potent inhibitors of ACLY. By blocking the production of cytosolic acetyl-CoA, these compounds can effectively suppress lipogenesis and cholesterol synthesis.

Mechanism of Action of this compound

Allo-hydroxycitric acid acts as a competitive inhibitor of ATP Citrate Lyase with respect to its substrate, citrate. The structural similarity between hydroxycitrate and citrate allows it to bind to the active site of the enzyme, thereby preventing the binding and cleavage of the natural substrate. While the lactone form is also a potent inhibitor, the precise kinetic details of its interaction and whether it acts as a prodrug that hydrolyzes to the active acid form in the assay buffer or within the cell is a subject for further investigation.

Signaling Pathway of ATP Citrate Lyase in Lipogenesis

The following diagram illustrates the central role of ATP Citrate Lyase in the lipogenesis pathway and the point of inhibition by allo-hydroxycitric acid.

Quantitative Data on Inhibitory Activity

| Compound | Inhibitor Constant (Ki) | Inhibition Type | Target |

| (-)-Hydroxycitric acid | 0.8 µM[1] | Competitive with citrate[1] | Rat Brain ATP Citrate Lyase[1] |

Note: The relationship between the lactone and the open-chain acid in terms of inhibitory activity requires further experimental clarification. It is plausible that the lactone hydrolyzes to the active acid form under physiological or assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound as an ACLY inhibitor.

ATP Citrate Lyase Activity Assay (Coupled Enzyme Assay)

This protocol describes a common method for measuring ACLY activity by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase.

Materials:

-

Recombinant human ATP Citrate Lyase

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 10 mM DTT, 1 mM ATP, 0.2 mM NADH

-

Coenzyme A (CoA)

-

Citrate

-

Malate Dehydrogenase (MDH)

-

This compound (or other inhibitors)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing Assay Buffer, CoA, citrate, and MDH at their final desired concentrations.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).

-

Assay Reaction:

-

Add the Reagent Mix to the wells of a 96-well plate.

-

Add the inhibitor dilutions or solvent control to the respective wells.

-

Initiate the reaction by adding ATP Citrate Lyase to each well.

-

-

Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The rate of NADH oxidation is proportional to the ACLY activity.

Workflow for ACLY Activity Assay

Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Procedure:

-

Perform ACLY Activity Assay: Conduct the ACLY activity assay as described in section 4.1 with a range of inhibitor concentrations.

-

Data Analysis:

-

For each inhibitor concentration, calculate the percentage of inhibition relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

-

The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.

-

Logical Flow for IC50 Determination

References

Allo-Hydroxycitric Acid Lactone: A Technical Review for Researchers and Drug Development Professionals

Introduction

Allo-hydroxycitric acid lactone, a stereoisomer of hydroxycitric acid (HCA), has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of metabolic disorders. Predominantly found in the calyces of Hibiscus sabdariffa, this natural compound presents a distinct biochemical profile compared to its more commonly known counterpart, (-)-hydroxycitric acid from Garcinia cambogia. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Core Mechanism of Action: Inhibition of Carbohydrate-Digesting Enzymes

The primary mechanism of action attributed to (+)-allo-hydroxycitric acid, the open form of the lactone, is the inhibition of key carbohydrate-digesting enzymes: pancreatic α-amylase and intestinal α-glucosidase.[1][2] This mode of action distinguishes it from (-)-hydroxycitric acid, which is a known inhibitor of ATP-citrate lyase, an enzyme involved in fatty acid synthesis.[3] By inhibiting α-amylase and α-glucosidase, allo-hydroxycitric acid can delay the breakdown of complex carbohydrates into absorbable monosaccharides, thereby potentially reducing postprandial glucose spikes.

The lactone form, which is often referred to as Hibiscus acid, is in equilibrium with the open-chain acid form in aqueous environments and is believed to be the active or readily convertible precursor to the active form.[4][5]

Below is a diagram illustrating the proposed mechanism of action.

Quantitative Data

The following tables summarize the available quantitative data for this compound and extracts of Hibiscus sabdariffa containing this compound.

Table 1: Concentration and Phytotoxicity of this compound

| Source | Compound | Concentration (% of Dry Weight) | Phytotoxicity (EC50) | Reference |

| Hibiscus sabdariffa calyx | This compound | 16.7% | 73.7 ppm (on lettuce radicle elongation) | [4] |

Table 2: In Vitro Inhibition of Carbohydrate-Digesting Enzymes by Hibiscus Acid (this compound)

| Enzyme | Source | Substrate | IC50 | Reference |

| Porcine Pancreatic α-Amylase | Porcine Pancreas | Soluble Starch | 1.2 mM | [6][7] |

| α-Glucosidase | Rat Intestine | Sucrose | 2.2 mM | [6] |

Table 3: In Vitro Inhibition of Carbohydrate-Digesting Enzymes by Hibiscus sabdariffa Aqueous Extracts

| Extract Variety | Enzyme Inhibited | IC50 (µg/mL) | Reference |

| Red | α-Amylase | 187.9 | [8] |

| White | α-Amylase | 90.5 | [8] |

| Red | α-Glucosidase | 25.2 | [8] |

| White | α-Glucosidase | 47.4 | [8] |

| Not Specified | α-Glucosidase | 120.9 (µg polyphenols/mL) | [9][10] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Extraction and Quantification of this compound from Hibiscus sabdariffa

This protocol is based on the methodology described for the analysis of Hibiscus sabdariffa calyx.

1. Extraction:

-

Weigh 160 mg of ground H. sabdariffa calyx samples into an Erlenmeyer flask.

-

Add 20 mL of distilled water.

-

Agitate or sonicate for a defined period (e.g., 30 minutes) at room temperature.

-

Filter the extract through a 0.2 µm syringe filter prior to HPLC analysis.

2. High-Performance Liquid Chromatography (HPLC) Analysis:

-

System: LC-20AD liquid chromatograph (Shimadzu) or equivalent.

-

Column: Inertsil ODS 3 column (250 × 4.6 mm, 5 µm particles).

-

Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., 0.1% phosphoric acid in water).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Detection: UV detector at 210 nm.

-

Quantification: Compare the peak area of this compound in the sample to a standard curve prepared with a purified standard.

In Vitro α-Amylase Inhibition Assay

This is a generalized protocol based on common methodologies.

1. Reagents:

-

Porcine pancreatic α-amylase solution (e.g., 0.5 mg/mL in phosphate buffer).

-

1% Starch solution in 0.02 M sodium phosphate buffer (pH 6.9 with 0.006 M NaCl).

-

This compound solutions at various concentrations.

-

3,5-Dinitrosalicylic acid (DNSA) color reagent.

-

Acarbose as a positive control.

2. Assay Procedure:

-

Pre-incubate 500 µL of the this compound solution (or control) with 500 µL of the α-amylase solution at 25°C for 10 minutes.

-

Initiate the reaction by adding 500 µL of the starch solution.

-

Incubate the mixture at 25°C for 10 minutes.

-

Stop the reaction by adding 1.0 mL of DNSA reagent.

-

Heat the mixture in a boiling water bath for 5 minutes.

-

Cool to room temperature and dilute with distilled water.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of inhibition and the IC50 value.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemistry, physiological properties, and microbial production of hydroxycitric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry and biochemistry of (-)-hydroxycitric acid from Garcinia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hydroxycitric acid - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Hibiscus acid as an inhibitor of starch digestion in the Caco-2 cell model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. doaj.org [doaj.org]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Preliminary Investigation of Allo-Hydroxycitric Acid Lactone Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allo-hydroxycitric acid (allo-HCA), predominantly the (2S,3R)-stereoisomer found in Hibiscus sabdariffa, and its lactone form, are gaining attention for their distinct bioactivities compared to the more commonly known (-)-hydroxycitric acid from Garcinia cambogia. This technical guide provides a preliminary investigation into the bioactivity of allo-hydroxycitric acid lactone, focusing on its role as an inhibitor of carbohydrate-hydrolyzing enzymes and its potential influence on key cellular signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Core Bioactivity: Inhibition of Carbohydrate-Hydrolyzing Enzymes

The primary mechanism of action identified for allo-hydroxycitric acid and its lactone is the inhibition of pancreatic α-amylase and intestinal α-glucosidase.[1] This mode of action suggests a potential role in modulating postprandial hyperglycemia by delaying carbohydrate digestion and glucose absorption.

Quantitative Data on Enzyme Inhibition

| Extract Source | Target Enzyme | IC50 Value (µg/mL) | Reference |

| Hibiscus sabdariffa (Red Variety, Aqueous Extract) | α-Glucosidase | 25.2 | [2] |

| Hibiscus sabdariffa (White Variety, Aqueous Extract) | α-Glucosidase | 47.4 | [2] |

| Hibiscus sabdariffa (Red Variety, Aqueous Extract) | α-Amylase | 187.9 | [2] |

| Hibiscus sabdariffa (White Variety, Aqueous Extract) | α-Amylase | 90.5 | [2] |

| Hibiscus sabdariffa (n-Hexane Extract) | α-Amylase | 20.43 | [3] |

| Hibiscus sabdariffa (Ethyl Acetate Extract) | α-Amylase | 10.13 | [3] |

Note: The variability in IC50 values highlights the influence of the extraction method and the presence of other synergistic or active compounds in the extracts. Further studies with purified this compound are necessary to determine its precise inhibitory potency.

Experimental Protocols

α-Amylase Inhibition Assay

This protocol is adapted from methodologies described in the literature.[4][5]

a. Materials:

-

Porcine pancreatic α-amylase

-

Starch solution (1% w/v) in 0.02 M sodium phosphate buffer (pH 6.9 with 0.006 M NaCl)

-

3,5-Dinitrosalicylic acid (DNSA) color reagent

-

This compound or Hibiscus sabdariffa extract

-

Acarbose (positive control)

-

Spectrophotometer

b. Procedure:

-

Prepare various concentrations of the test compound (allo-HCA lactone or extract) and acarbose in a suitable solvent.

-

In a test tube, mix 500 µL of the test compound/control with 500 µL of α-amylase solution.

-

Incubate the mixture at 37°C for 10 minutes.

-

Add 500 µL of the starch solution to initiate the reaction.

-

Incubate the reaction mixture at 37°C for 20 minutes.

-

Stop the reaction by adding 1.0 mL of DNSA reagent.

-

Boil the mixture for 5 minutes, then cool to room temperature.

-

Dilute the reaction mixture with distilled water.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

α-Glucosidase Inhibition Assay

This protocol is based on established methods.[6]

a. Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (pH 6.8)

-

This compound or Hibiscus sabdariffa extract

-

Acarbose (positive control)

-

Microplate reader

b. Procedure:

-

Prepare various concentrations of the test compound and acarbose in phosphate buffer.

-

In a 96-well plate, add 50 µL of the test compound/control to 100 µL of α-glucosidase solution.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 50 µL of pNPG solution to each well to start the reaction.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of inhibition as described for the α-amylase assay.

Western Blot for AMPK Phosphorylation

This protocol provides a general workflow for assessing the phosphorylation status of AMPK.[7]

a. Materials:

-

Cell line of interest (e.g., HepG2, 3T3-L1)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-AMPKα (Thr172) and anti-total-AMPKα)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

b. Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of allo-HCA lactone for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody for total AMPKα to normalize the results.

Signaling Pathways

While direct evidence for the specific effects of this compound on signaling pathways is still emerging, the broader class of hydroxycitric acids has been shown to influence key metabolic regulators such as AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR).[8]

Experimental Workflow for Bioactivity Screening

AMPK Signaling Pathway

AMPK is a crucial energy sensor that, when activated, promotes catabolic processes to generate ATP while inhibiting anabolic pathways.

mTOR Signaling Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from nutrients, growth factors, and cellular energy status.

Conclusion and Future Directions

This preliminary investigation highlights the potential of this compound as a modulator of carbohydrate metabolism through the inhibition of α-amylase and α-glucosidase. The provided experimental protocols offer a starting point for more detailed in vitro and cell-based studies. Future research should focus on:

-

Determining the specific IC50 values of purified this compound on α-amylase and α-glucosidase.

-

Elucidating the direct effects of this compound on AMPK and mTOR signaling pathways and their downstream targets.

-

Conducting in vivo studies to validate the in vitro findings and assess the therapeutic potential of this compound in metabolic disorders.

This technical guide serves as a foundational resource to stimulate further research into the bioactivity of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Aqueous extracts of Roselle (Hibiscus sabdariffa Linn.) varieties inhibit α-amylase and α-glucosidase activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro α-amylase inhibitory assay [protocols.io]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydroxycitric Acid Inhibits Chronic Myelogenous Leukemia Growth through Activation of AMPK and mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydroxycitric Acid Inhibits Chronic Myelogenous Leukemia Growth through Activation of AMPK and mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

allo-hydroxycitric acid lactone CAS number and chemical properties

This technical guide provides a comprehensive overview of allo-hydroxycitric acid lactone, a key bioactive compound found in Hibiscus sabdariffa. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, experimental protocols for its isolation and quantification, and its known biological signaling pathways.

Chemical Identity and Properties

CAS Number: 469-72-7

Synonyms: Hibiscus lactone, Hibiscus acid lactone

This compound is a naturally occurring derivative of citric acid.[][2] It is one of the four stereoisomers of hydroxycitric acid.[2][3]

Chemical Structure

Caption: 2D structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₆O₇ | [4] |

| Molecular Weight | 190.11 g/mol | [4] |

| IUPAC Name | (2S,3R)-3-hydroxy-5-oxooxolane-2,3-dicarboxylic acid | [4] |

| Solubility | Soluble in DMSO (up to 250 mg/mL for the related (-)-lactone).[5] Freely soluble in methanol and water; insoluble in chloroform and petroleum ether (for the related (-)-lactone).[6] | |

| pKa (of parent acid) | The parent compound, allo-2-hydroxycitric acid, has three carboxylic acid groups with multiple pKa values.[7] The lactone form does not possess a free carboxylic acid at the lactonized position. |

Experimental Protocols

Extraction and Purification from Hibiscus sabdariffa

The following protocol outlines a representative method for the extraction and purification of this compound from the dried calyces of Hibiscus sabdariffa.

2.1.1. Materials and Reagents

-

Dried calyces of Hibiscus sabdariffa

-

Deionized (DI) water

-

Methanol

-

Acetic acid

-

Silica gel for column chromatography

-

Rotary evaporator

-

Freeze-dryer

-

Filtration apparatus

2.1.2. Extraction Procedure

-

Grind the dried calyces of Hibiscus sabdariffa to a fine powder.

-

Suspend the powder in acidified water (e.g., water adjusted to a low pH with a suitable acid) in a flask.

-

Heat the suspension in a water bath at approximately 50°C for an optimal duration to facilitate extraction.

-

Filter the mixture using a Whatman filter paper to separate the extract from the solid plant material.[8]

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

2.1.3. Purification by Column Chromatography

-

Prepare a silica gel column.

-

Dissolve the crude extract in a minimal amount of the elution solvent.

-

Load the dissolved extract onto the prepared silica gel column.

-

Elute the column with a suitable solvent system, such as a mixture of water, methanol, and acetic acid (e.g., 50:50:1 v/v/v).[9]

-

Collect the eluate in fractions and monitor the fractions for the presence of the desired compound (e.g., by thin-layer chromatography).

-

Pool the fractions containing pure this compound.

-

Remove the solvent from the pooled fractions using a rotary evaporator.

-

Lyophilize the resulting product to obtain the purified this compound as a powder.

Caption: Experimental workflow for extraction and purification.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of this compound in extracts and final products.

2.2.1. Instrumentation and Conditions

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., Waters Sunfire C18, 5 µm, 4.6 x 250 mm) is commonly used.[10]

-

Mobile Phase: A gradient or isocratic mobile phase can be employed. A common mobile phase consists of a mixture of acetonitrile and water, or methanol and an acidic aqueous solution (e.g., 0.01 M phosphoric acid).[10][11]

-

Flow Rate: Typically around 0.5-1.0 mL/min.

-

Detection Wavelength: UV detection at 210 nm is suitable for hydroxycitric acid and its lactone.[11][12]

-

Injection Volume: 10-20 µL.

2.2.2. Sample and Standard Preparation

-

Prepare a stock solution of purified this compound of a known concentration in the mobile phase or a suitable solvent.

-

Generate a series of calibration standards by serially diluting the stock solution.

-

Prepare the sample for analysis by dissolving it in the mobile phase and filtering it through a 0.45 µm syringe filter to remove any particulate matter.[12]

2.2.3. Analysis and Quantification

-

Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample into the HPLC system.

-

Identify the peak corresponding to this compound based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Biological Activity and Signaling Pathways

The primary biological effect of hydroxycitric acid and its lactones is the modulation of lipid metabolism.[2][13] This is primarily achieved through the inhibition of ATP citrate lyase.[13]

Inhibition of ATP Citrate Lyase (ACLY)

Allo-hydroxycitric acid acts as a competitive inhibitor of ATP citrate lyase (ACLY).[13][14] ACLY is a key enzyme in the de novo synthesis of fatty acids. It catalyzes the conversion of citrate to acetyl-CoA and oxaloacetate in the cytoplasm. The resulting acetyl-CoA is a fundamental building block for the synthesis of fatty acids and cholesterol.

By inhibiting ACLY, this compound reduces the available pool of cytosolic acetyl-CoA, thereby limiting fatty acid synthesis and lipogenesis.[5]

Caption: Inhibition of ATP Citrate Lyase by allo-HCA Lactone.

Activation of the Adiponectin-AMPK Signaling Pathway

Research on (-)-hydroxycitric acid has shown that it can also influence lipid metabolism by activating the AMP-activated protein kinase (AMPK) signaling pathway.[15][16] Since the lactone form exists in equilibrium with the open-chain acid in biological systems, this pathway is likely relevant for this compound as well.

AMPK is a crucial energy sensor in cells. Its activation initiates a cascade of events that promote catabolic processes (like fatty acid oxidation) and inhibit anabolic processes (like fatty acid synthesis). The activation of AMPK by hydroxycitric acid may be linked to an increase in adiponectin receptor expression.[16]

Activated AMPK can phosphorylate and inactivate acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, further reducing lipogenesis.

Caption: Potential involvement of the Adiponectin-AMPK pathway.

References

- 2. Hydroxycitric acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C6H6O7 | CID 6481826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. (-)-Hydroxycitric acid lactone | CAS:27750-13-6 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. ALLO-2-hydroxycitric acid | 27750-11-4 | Benchchem [benchchem.com]

- 8. longdom.org [longdom.org]

- 9. longdom.org [longdom.org]

- 10. [PDF] Rapid and sensitive HPLC-PDA method for simultaneous identification and quantification of dietary weight reducing compound hydroxy citric acid lactone and chemo preventive compounds isoxanthochymol and xanthochymol in Garcinia indica | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. ijpsr.com [ijpsr.com]

- 13. Hydroxycitric acid reverses tamoxifen resistance through inhibition of ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hydroxycitric acid lactone: Topics by Science.gov [science.gov]

- 15. Hydroxycitric Acid Inhibits Chronic Myelogenous Leukemia Growth through Activation of AMPK and mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hydroxycitric Acid Inhibits Chronic Myelogenous Leukemia Growth through Activation of AMPK and mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Allo-Hydroxycitric Acid Lactone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allo-hydroxycitric acid lactone, a derivative of hydroxycitric acid found in plants of the Garcinia genus, has garnered significant interest for its potential physiological effects. This technical guide provides a comprehensive overview of the current toxicological data on this compound. It summarizes key findings from acute, subchronic, genotoxicity, and cytotoxicity studies, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for pivotal studies are outlined to facilitate reproducibility and further investigation. Additionally, this guide visualizes the known signaling pathways affected by hydroxycitric acid and its derivatives, offering a deeper understanding of its mechanism of action at the molecular level. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development engaged in the safety and efficacy evaluation of this compound.

Introduction

Allo-hydroxycitric acid is one of the four stereoisomers of hydroxycitric acid (HCA), a prominent organic acid found in the fruit rinds of Garcinia cambogia and other Garcinia species. HCA and its lactone form are the subject of extensive research, primarily for their potential role in weight management through the inhibition of ATP citrate lyase, an enzyme crucial for de novo lipogenesis. The lactone form, particularly this compound, is of toxicological interest as some studies have suggested that a high lactone content in HCA extracts may be associated with adverse effects. However, conflicting reports and critiques of experimental designs have made it imperative to critically evaluate the existing toxicological data. This guide aims to consolidate and clarify the toxicological profile of this compound, providing a robust foundation for future research and development.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from various toxicological studies on hydroxycitric acid and its lactone form.

Table 1: Acute and Subchronic Toxicity Data

| Test Substance | Species | Route of Administration | Parameter | Value | Reference |

| This compound (pure) | Wistar Rat | Oral | LD50 | > 5000 mg/kg bw | [1][2] |

| HCA-SX (60% HCA) | Albino Rat | Oral | LD50 | > 5000 mg/kg bw | [3] |

| HCA-SX (calcium-potassium salt) | Rat | Gavage | NOAEL (90-day) | 1240 mg/kg/day | [3] |

| HCA | Human | Oral | NOAEL | Up to 2800 mg/day | [3][4] |

HCA-SX is a standardized extract of Garcinia cambogia containing hydroxycitric acid.

Table 2: Genotoxicity and Cytotoxicity Data

| Test Substance | Test System | Concentration/Dose | Result | Reference |

| HCA (calcium salt) | Human Lymphocytes (in vitro) | 40 and 100 µg/mL | Significant genotoxicity (DNA damage) | [5] |

| HCA (calcium salt) | Human Lymphocytes (in vitro) | Up to 100 µg/mL | Low cytotoxicity | [5] |

| HCA-SX | Bacterial Reverse Mutation Assay (Ames test) | Not specified | Negative | [6] |

| HCA-SX | In vitro Chromosomal Aberration Test | Not specified | Negative | [6] |

| HCA-SX | In vivo Micronucleus Test | Not specified | Positive (increased micronucleated polychromatic erythrocytes) | [6] |

Experimental Protocols

Acute Oral Toxicity Study of this compound

This protocol is based on the study that determined the LD50 of pure this compound in Wistar rats.[1][2]

-

Test Guideline: The study followed the acute toxic class method as per the OECD Guideline for Testing of Chemicals, No. 423.

-

Test Animals: Healthy, adult male Wistar rats were used.

-

Housing and Acclimatization: Animals were housed in standard laboratory conditions with a 12:12 hour light-dark cycle and had free access to standard pellet diet and water. They were acclimatized for a week before the study.

-

Dosage and Administration:

-

A sighting study was conducted with doses of 5, 50, 300, and 2000 mg/kg body weight to determine the starting dose for the main study.

-

Based on the sighting study, a starting dose was administered orally to a group of three rats.

-

The substance was administered as a single oral dose.

-

-

Observations:

-

Animals were observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

-

At the end of the observation period, all surviving animals were euthanized and subjected to gross necropsy.

-

-

Endpoint: The LD50 was determined based on the mortality observed at different dose levels. An LD50 of >5000 mg/kg body weight was established as no mortality or significant toxicity was observed up to this dose.[1][2]

In Vitro Cytotoxicity and Genotoxicity Assays of Hydroxycitric Acid

The following protocol outlines the methodology used to assess the cytotoxic and genotoxic potential of a calcium salt of HCA on human peripheral blood cells.[5][7]

-

Test System: Human lymphocytes and erythrocytes were isolated from peripheral blood of healthy donors.

-

Test Substance Preparation: A calcium salt of HCA was dissolved in RPMI-1640 media to prepare different concentrations (0, 10, 20, 40, and 100 µg/mL).

-

Treatment: Freshly isolated cells (1x10^6 cells/mL) were incubated with the test substance for 3 or 24 hours at 37°C. Positive controls included hydrogen peroxide for cytotoxicity and reactive oxygen species assays, and methylmethanesulfonate for genotoxicity assays.

-

Cytotoxicity Assessment:

-

Trypan Blue Dye Exclusion Test: Cell viability was determined by counting the number of viable (unstained) and non-viable (blue-stained) cells using a hemocytometer.

-

MTT Assay: The metabolic activity of cells was assessed by their ability to reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product, which was quantified spectrophotometrically.

-

-

Genotoxicity Assessment:

-

Comet Assay (Single Cell Gel Electrophoresis): This assay was used to detect DNA strand breaks in individual cells. The extent of DNA migration under electrophoresis is proportional to the amount of DNA damage.

-

DNA Diffusion Assay: This assay assesses apoptosis-related DNA fragmentation by observing the diffusion of DNA from lysed nuclei embedded in agarose gel.

-

-

Reactive Oxygen Species (ROS) Generation: Flow cytometry was used to measure the intracellular generation of ROS.

-

Mitochondrial Membrane Potential (ΔΨm) Assessment: Changes in mitochondrial membrane potential were evaluated using flow cytometry.

Signaling Pathways

Hydroxycitric acid has been shown to influence key metabolic signaling pathways, primarily through its inhibitory action on ATP citrate lyase (ACLY). This inhibition leads to a decrease in the cytosolic pool of acetyl-CoA, a critical building block for fatty acid and cholesterol synthesis. Recent studies have elucidated a connection between HCA, ACLY, and the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathways.[8][9][10]

HCA-Mediated Activation of AMPK and mTOR Pathway

The following diagram illustrates the proposed mechanism by which HCA influences the AMPK and mTOR signaling pathways.

Caption: HCA inhibits ACLY, leading to AMPK activation and subsequent mTORC1 inhibition.

Description of the Pathway:

-

Inhibition of ATP Citrate Lyase (ACLY): Hydroxycitric acid acts as a competitive inhibitor of ACLY.[8][9] This enzyme is responsible for converting citrate into acetyl-CoA in the cytoplasm.

-

Reduction of Acetyl-CoA: The inhibition of ACLY leads to a decrease in the availability of cytosolic acetyl-CoA, which is a key substrate for the synthesis of fatty acids.

-

Activation of AMPK: Studies suggest that ACLY can physically interact with and inhibit the phosphorylation of AMPK.[8] By inhibiting ACLY, HCA may disinhibit AMPK, leading to its phosphorylation and activation.

-

Inhibition of mTORC1: Activated AMPK is a known negative regulator of the mTOR complex 1 (mTORC1) pathway.[8][9] mTORC1 is a central regulator of cell growth, proliferation, and protein synthesis.

-

Downstream Effects: The inhibition of mTORC1 can lead to a reduction in cell growth and proliferation. This pathway has been investigated in the context of chronic myelogenous leukemia cells, where HCA was shown to inhibit tumor cell growth.[8][9]

Discussion and Conclusion

The toxicological profile of this compound is complex and has been a subject of debate. Early concerns regarding testicular toxicity, potentially linked to high lactone content in some Garcinia cambogia extracts, have been challenged by more recent studies using purified this compound, which found no such adverse effects.[1][2][11] These later studies suggest that the previously reported toxicities may have been due to impurities in the test material or inappropriate animal models.

The acute oral toxicity of pure this compound appears to be low, with an LD50 greater than 5000 mg/kg in rats.[1][2] This is consistent with the high LD50 values reported for HCA-containing extracts.[3] The No-Observed-Adverse-Effect Level (NOAEL) for HCA extracts in subchronic studies is also relatively high, and human studies have indicated that HCA is generally well-tolerated at typical supplemental doses.[3][4]

Genotoxicity data for HCA are mixed. While some in vitro studies have shown evidence of DNA damage at higher concentrations, other assays, such as the Ames test and in vitro chromosomal aberration tests, have been negative.[5][6] The positive result in an in vivo micronucleus test warrants further investigation to understand its biological relevance.

The emerging understanding of HCA's impact on signaling pathways, particularly the activation of AMPK and inhibition of mTOR, provides a mechanistic basis for its observed physiological effects, including its potential anti-cancer properties.[8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro and In Vivo Toxicity of Garcinia or Hydroxycitric Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aesan.gob.es [aesan.gob.es]

- 5. In Vitro Cyto-genotoxicity of Hydroxycitric Acid: A Weight-loss Dietary Supplement [xiahepublishing.com]

- 6. Evaluation of the genotoxicity of (-)-hydroxycitric acid (HCA-SX) isolated from Garcinia cambogia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]

- 8. Hydroxycitric Acid Inhibits Chronic Myelogenous Leukemia Growth through Activation of AMPK and mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydroxycitric Acid Inhibits Chronic Myelogenous Leukemia Growth through Activation of AMPK and mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. wjgnet.com [wjgnet.com]

An In-depth Technical Guide to the Enzymatic Inhibition by Allo-hydroxycitric Acid Lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract